N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-2-17-6-5-10(16-17)13(18)15-9-3-4-12-11(7-9)14-8-19-12/h3-8H,2H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILRDUCBJALINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Benzo[d]thiazol-5-amine
The benzothiazole core is typically synthesized via cyclocondensation of substituted anilines with sulfur-containing reagents. A common approach involves:
- Thiocyclization of 4-aminothiophenol derivatives : Treatment of 4-amino-3-mercaptobenzoic acid with thiourea in acidic media yields benzo[d]thiazol-5-amine. This method achieves yields of 65–78% under reflux conditions in ethanol.
- Alternative route : 5-Nitrobenzo[d]thiazole is reduced using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation (NH₄Cl, Fe) to produce the amine.
Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid
The pyrazole moiety is constructed via cyclization or alkylation:
- Knorr pyrazole synthesis : Reacting ethyl acetoacetate with hydrazine hydrate forms 1H-pyrazole-3-carboxylic acid, followed by N-ethylation using ethyl bromide in the presence of K₂CO₃ (DMF, 60°C, 12 h).
- Direct alkylation : 1H-Pyrazole-3-carboxylic acid is treated with ethyl iodide and NaH in THF, yielding 1-ethyl-1H-pyrazole-3-carboxylic acid in 82% yield.
Carboxamide Coupling Strategies
Acid Chloride-Mediated Amidation
Activation of the pyrazole carboxylic acid as an acid chloride, followed by reaction with benzo[d]thiazol-5-amine:
Coupling Reagent-Assisted Synthesis
Modern peptide coupling agents enhance efficiency and reduce side reactions:
- HATU/DIPEA : A mixture of 1-ethyl-1H-pyrazole-3-carboxylic acid, HATU, and DIPEA in DMF is stirred at room temperature for 1 h. Benzo[d]thiazol-5-amine is added, and the reaction proceeds for 12 h, achieving 88–92% yield.
- EDCI/HOBt : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF facilitate amide bond formation at 0°C to room temperature (76–82% yield).
Oxidative Coupling (Metal-Free Approach)
A novel method employs oxidative coupling of the pyrazole aldehyde and benzothiazole amine:
- Reagents : 1-Ethyl-1H-pyrazole-3-carbaldehyde is reacted with benzo[d]thiazol-5-amine in acetonitrile using NaOCl as an oxidant and FeSO₄·7H₂O as a catalyst. The reaction proceeds at 60°C for 6 h, yielding 68–74% product.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
- Palladium catalysts : Pd(OAc)₂ in Suzuki-Miyaura cross-coupling modifies substituents on the benzothiazole ring post-synthesis.
- Copper-mediated cyclization : CuI promotes C–N bond formation in pyrazole alkylation steps.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acid chloride | 78 | 98.5 |
| HATU/DIPEA | 90 | 99.2 |
| Oxidative coupling | 71 | 97.8 |
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . It also inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Key Research Findings
- Binding Interactions : Pyrazole-carboxamide derivatives often interact with transmembrane helices (e.g., GPR109A’s helices 5–7), similar to nicotinic acid, but with variable efficacy depending on substituents .
- Synthetic Challenges : Carboxamide coupling methods (e.g., EDCI/HOBT in ) are critical for achieving high yields in analogues, though steric hindrance from bulky groups like benzo[d]thiazole may require optimization .
Biological Activity
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered significant attention in recent research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a pyrazole structure, contributing to its unique chemical properties. The molecular formula is , and it is characterized by moderate solubility in organic solvents, which influences its bioavailability and pharmacokinetics.
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Activity : The compound demonstrates efficacy against a range of pathogens, including bacteria and fungi.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Moderate | Scavenging free radicals |
| Anti-inflammatory | Strong | Inhibition of COX enzymes |
| Antimicrobial | Effective | Disruption of microbial cell walls |
| Antitumor | Promising | Induction of apoptosis in cancer cells |
Case Studies
- Antitumor Activity : A study demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines, including breast and liver cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : In vivo studies indicated that the compound significantly reduced edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Efficacy : The compound was tested against multiple bacterial strains (e.g., E. coli, Bacillus subtilis) and showed promising results, with inhibition rates surpassing those of conventional antibiotics .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. It is slightly soluble in water but more soluble in organic solvents, which may affect its therapeutic application.
Q & A
Basic Research Questions
What are the critical steps in synthesizing N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Coupling of pyrazole and benzothiazole moieties : Use of coupling agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) at 0–5°C to minimize side reactions .
Functional group protection : Ethyl group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like KCO .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips :
- Monitor reaction progress via TLC (R = 0.3–0.5 in ethyl acetate) .
- Adjust solvent polarity (e.g., toluene for sterically hindered intermediates) to improve yield .
How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H NMR (δ 7.8–8.2 ppm for aromatic protons) and C NMR (δ 160–165 ppm for carboxamide carbonyl) to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 329.0925) to validate molecular formula .
- X-ray crystallography : For unambiguous confirmation of spatial arrangement (e.g., dihedral angle between pyrazole and benzothiazole ≈ 45°) .
What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- In vitro cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs (e.g., doxorubicin) .
- Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus (zone of inhibition ≥15 mm considered active) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM concentration) to assess anti-inflammatory potential .
Advanced Research Questions
How can computational methods guide SAR studies for derivatives of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities (∆G ≤ −8 kcal/mol) to target proteins (e.g., EGFR kinase) .
- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values for aryl groups) with bioactivity using partial least squares (PLS) regression .
- ADMET prediction : SwissADME to optimize logP (target: 2–3) and bioavailability (Lipinski’s rule compliance) .
How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t) via LC-MS/MS to identify rapid metabolism issues .
- Formulation optimization : Use PEGylated nanoparticles to enhance solubility and bioavailability in murine models .
- Dose-response validation : Repeat assays with staggered dosing (e.g., 10–100 mg/kg) and include positive/negative controls .
What strategies improve regioselectivity during functionalization of the pyrazole ring?
Methodological Answer:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively substitute the C-4 position .
- Protecting group strategies : Boc-protection of the carboxamide to prevent undesired N-alkylation .
- Catalytic systems : Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to pyrazole .
How can structural analogs address solubility limitations in aqueous assays?
Methodological Answer:
- Polar substituents : Introduce sulfonate (-SOH) or tertiary amine groups to enhance water solubility .
- Prodrug design : Synthesize phosphate esters (hydrolyzed in vivo) to improve initial solubility .
- Co-solvent systems : Use DMSO/PBS (1:9 v/v) for in vitro assays without precipitating the compound .
What statistical methods are recommended for analyzing dose-dependent toxicity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
